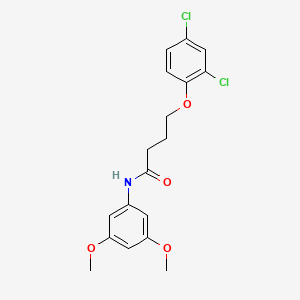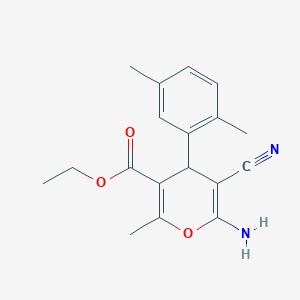![molecular formula C19H14N4O2S B5234804 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTA is a member of the acrylonitrile family and has a molecular weight of 369.4 g/mol.
作用機序
The mechanism of action of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been found to activate the caspase pathway, which leads to apoptosis. It has also been found to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4, which are involved in cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have antibacterial and antifungal activity.
実験室実験の利点と制限
One advantage of using 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile in lab experiments is its potential as an anticancer and antibacterial agent. This compound has shown promising results in inhibiting the growth of cancer cells and has also been found to have antibacterial and antifungal activity. However, one limitation of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile. One direction is the development of this compound derivatives with improved anticancer and antibacterial activity and reduced toxicity. Another direction is the study of the structure-activity relationship of this compound and its derivatives. This could lead to the development of more potent and selective anticancer and antibacterial agents. Additionally, the potential use of this compound and its derivatives in material science and organic electronics should also be explored.
合成法
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile can be synthesized through a multistep reaction process. The first step involves the reaction of 4-methylthiophenol with 2-bromoacetyl bromide to yield 2-(4-methylphenyl)-1,3-thiazol-4-yl)acetyl bromide. This intermediate is then reacted with 4-nitroaniline in the presence of a base to yield this compound. The overall reaction scheme is shown below:
科学的研究の応用
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and polymers. This compound has also been used as a precursor for the synthesis of thiazole-based compounds, which have potential applications in organic electronics and optoelectronics.
特性
IUPAC Name |
(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-2-4-14(5-3-13)18-12-26-19(22-18)15(10-20)11-21-16-6-8-17(9-7-16)23(24)25/h2-9,11-12,21H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFWBXRWODHKH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)
![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)

![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)

![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)